N-(2-(Benzyloxy)-5-methoxybenzyl)cyclopropanamine
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Overview
Description
N-(2-(Benzyloxy)-5-methoxybenzyl)cyclopropanamine is a complex organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. Its unique structure, incorporating both benzyl and methoxy groups attached to a cyclopropanamine moiety, lends itself to diverse chemical behaviors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzyloxy)-5-methoxybenzyl)cyclopropanamine typically involves multi-step organic reactions:
Starting Materials: : 2-(Benzyloxy)-5-methoxybenzyl halide and cyclopropanamine.
Reaction Steps
Step 1: : Preparation of 2-(Benzyloxy)-5-methoxybenzyl halide through the benzylation of 2-hydroxy-5-methoxybenzaldehyde.
Step 2: : Nucleophilic substitution reaction where cyclopropanamine is reacted with the benzyl halide under basic conditions, forming this compound.
Step 3: : Purification via techniques like recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
While the described laboratory methods provide a foundation, industrial-scale production often incorporates optimization for yield, cost-efficiency, and scalability. Techniques like continuous flow synthesis and automated reaction monitoring may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzyloxy)-5-methoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can target the aromatic ring or the amine group, potentially forming new derivatives with altered properties.
Substitution: : Aromatic substitution reactions can replace the methoxy or benzyloxy groups, leading to the formation of a wide array of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, etc.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, etc.
Substitution Reagents: : Halogens, nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Products formed from these reactions depend on the specific reaction conditions but may include hydroxylated derivatives, reduced benzyl analogs, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: : N-(2-(Benzyloxy)-5-methoxybenzyl)cyclopropanamine can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: : The compound's structure may be explored for creating novel materials with unique electronic or mechanical properties.
Biology
Enzyme Inhibition: : Its unique structure could enable it to act as an inhibitor for specific enzymes, useful in biochemical research.
Receptor Binding: : Potential interactions with biological receptors make it a candidate for pharmacological studies.
Medicine
Drug Development: : The compound's chemical properties suggest potential as a scaffold for designing new therapeutics targeting specific biological pathways.
Industry
Chemical Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The exact mechanism by which N-(2-(Benzyloxy)-5-methoxybenzyl)cyclopropanamine exerts its effects depends on its application:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: : The compound could influence signaling pathways by binding to or inhibiting key proteins involved in these processes.
Comparison with Similar Compounds
Compared to other benzylated cyclopropanamines, N-(2-(Benzyloxy)-5-methoxybenzyl)cyclopropanamine stands out due to its unique combination of benzyloxy and methoxy substituents, which enhance its chemical reactivity and biological activity. Similar compounds include:
N-(2-Methoxybenzyl)cyclopropanamine: : Lacks the benzyloxy group, resulting in different reactivity and applications.
N-(2-(Benzyloxy)benzyl)cyclopropanamine: : Lacks the methoxy group, altering its electronic properties and biological interactions.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and industry professionals can better leverage its unique properties for various scientific and practical applications.
Properties
IUPAC Name |
N-[(5-methoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-9-10-18(15(11-17)12-19-16-7-8-16)21-13-14-5-3-2-4-6-14/h2-6,9-11,16,19H,7-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKUAMQXRFGJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CNC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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